Jak2/flt3-IN-1 (tfa) is classified as a dual inhibitor of receptor tyrosine kinases. It is particularly focused on inhibiting the mutated forms of FLT3, such as FLT3 internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain. The compound is synthesized through a series of organic reactions that yield a potent inhibitor with a specific action on these kinases, thus providing a targeted therapeutic strategy for patients with FLT3-mutated AML.
The synthesis of Jak2/flt3-IN-1 (tfa) typically involves multi-step organic synthesis techniques, including:
Jak2/flt3-IN-1 (tfa) has a complex molecular structure that includes multiple functional groups essential for its activity as a kinase inhibitor. The specific structural formula can be represented as follows:
The detailed structural data includes:
Jak2/flt3-IN-1 (tfa) undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Jak2/flt3-IN-1 (tfa) exerts its pharmacological effects primarily through:
Data from preclinical studies indicate that Jak2/flt3-IN-1 (tfa) demonstrates significant efficacy in reducing tumor growth in FLT3-mutated AML models.
Jak2/flt3-IN-1 (tfa) exhibits several notable physical and chemical properties:
Jak2/flt3-IN-1 (tfa) has significant applications in clinical research and therapeutic development:
Initial discovery efforts focused on screening kinase-targeted compound libraries to identify scaffolds with inhibitory activity against Janus Kinase 2 and FMS-Like Tyrosine Kinase 3. High-throughput screening of 2-aminopyrimidine-based libraries revealed promising cores exhibiting dual inhibitory potential, with particular emphasis on compounds demonstrating sub-micromolar activity in enzymatic assays. The screening cascade prioritized molecules with: 1) balanced potency against both kinase targets, 2) selectivity over structurally related kinases, and 3) favorable physicochemical properties predictive of cellular permeability. This approach identified 2-aminopyrimidine derivatives as lead candidates, with one exemplar (compound 14l) exhibiting half-maximal inhibitory concentration values of 1.8 nM against Janus Kinase 2 and 0.68 nM against FMS-Like Tyrosine Kinase 3 in biochemical assays [1]. Parallel screening of imidazo[4,5-b]pyridine libraries yielded additional chemotypes with potent FMS-Like Tyrosine Kinase 3 inhibition (Kd = 6.2 nM), establishing complementary starting points for medicinal chemistry optimization [6].
Table 1: Key Initial Screening Data for Lead Compounds
Scaffold Type | Janus Kinase 2 IC₅₀ (nM) | FMS-Like Tyrosine Kinase 3 IC₅₀ (nM) | Cellular Activity (MV4-11 IC₅₀) |
---|---|---|---|
2-Aminopyrimidine | 1.8 | 0.68 | 0.019 μM |
Imidazo[4,5-b]pyridine | Not reported | 6.2 (Kd) | 5.3 nM |
Systematic structure-activity relationship investigations were conducted to optimize inhibitory potency, kinase selectivity, and cellular activity. The 2-aminopyrimidine core served as a versatile template for rational modifications:
Table 2: Selectivity Profile of Optimized Janus Kinase 2 / FMS-Like Tyrosine Kinase 3 Inhibitor 1
Kinase Target | Enzymatic IC₅₀ (nM) | Cellular Functional Assay |
---|---|---|
Janus Kinase 2 | 0.7 | TF-1 STAT5 phosphorylation (half-maximal inhibitory concentration = 270 nM) |
FMS-Like Tyrosine Kinase 3 | 4 | MV4-11 proliferation (half-maximal inhibitory concentration = 5.3 nM) |
Janus Kinase 1 | 26 | TF-1 STAT3 phosphorylation (half-maximal inhibitory concentration = 692 nM) |
Janus Kinase 3 | 39 | THP-1 STAT6 phosphorylation (half-maximal inhibitory concentration = 578 nM) |
The final optimization stage addressed physicochemical limitations through salt formation. Conversion of the free base to its trifluoroacetic acid salt significantly improved key pharmaceutical properties:
Table 3: Physicochemical Properties of Free Base versus Trifluoroacetic Acid Salt
Property | Free Base | Trifluoroacetic Acid Salt | Improvement Factor |
---|---|---|---|
Molecular Weight | 467.58 g/mol | 581.61 g/mol | 1.24x |
Aqueous Solubility (DMSO) | Not reported | 35 mg/mL (74.85 mM) | >5x vs. free base* |
Plasma Exposure (AUC₀–₂₄) | Low | High | >3x increase |
Storage Stability | Moderate | 6 months at -80°C | 2x improvement |
*Estimated from comparative dissolution profiles
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1